molecular formula C15H12ClNO3 B352960 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-23-1

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B352960
CAS No.: 609335-23-1
M. Wt: 289.71g/mol
InChI Key: GAYJHDCEZCHGOY-UHFFFAOYSA-N
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Description

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 4-chlorophenoxyacetyl chloride under basic conditions to form the intermediate 2-(4-chlorophenoxy)acetylaminophenol. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzo[d]oxazole-2,3-dione derivatives.

    Reduction: Formation of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2-ol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like prostaglandin H2 synthase (PGHS) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenoxyethyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJHDCEZCHGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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